molecular formula C7H9BrOS B8574118 2-(5-Bromothiophen-3-yl)propan-2-ol

2-(5-Bromothiophen-3-yl)propan-2-ol

Cat. No.: B8574118
M. Wt: 221.12 g/mol
InChI Key: GJSBUQQWJJUJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiophen-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H9BrOS and its molecular weight is 221.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)propan-2-ol

InChI

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-6(8)10-4-5/h3-4,9H,1-2H3

InChI Key

GJSBUQQWJJUJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled (0° C.) solution of ethyl 5-bromothiophene-3-carboxylate (13.30 g, 56.57 mmol) in THF (100 mL) was added a solution of methylmagnesium bromide in diethyl ether [3.0 M] (55.0 mL, 165 mmol), dropwise over 20 minutes. After 2 hours, the reaction solution was concentrated. The residue was taken up in aqueous NH4Cl (200 mL) and extracted with ethyl acetate (2×100 mL). The combined extracts were dried (Na2SO4) and concentrated. The resulting amber oil was purified by flash chromatography using a hexane/ethyl acetate gradient to afford 2-(5-bromothiophen-3-yl)propan-2-ol as a pale amber oil (8.05 g, 64%).
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two

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